Biperiden.HCl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

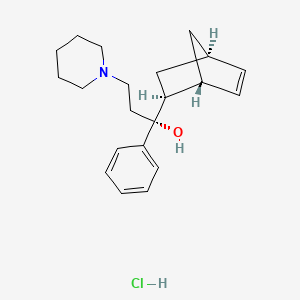

3D Structure of Parent

特性

分子式 |

C21H30ClNO |

|---|---|

分子量 |

347.9 g/mol |

IUPAC名 |

(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1 |

InChIキー |

RDNLAULGBSQZMP-LIJKWCKLSA-N |

異性体SMILES |

C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |

正規SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Biperiden HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden (B1667296) Hydrochloride (HCl), a synthetic anticholinergic agent, is a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of muscarinic acetylcholine (B1216132) receptors within the central nervous system (CNS), which helps restore the delicate neurochemical balance in the basal ganglia.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Biperiden's action in the CNS. It delves into its primary activity as a muscarinic receptor antagonist with a notable selectivity for the M1 subtype, and explores its secondary roles in modulating dopaminergic and glutamatergic neurotransmission.[3][5] Detailed experimental protocols for key assays, quantitative binding data, and visual representations of signaling pathways are presented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The principal mechanism of action of Biperiden HCl in the central nervous system is the blockade of muscarinic acetylcholine receptors (mAChRs).[6] In conditions such as Parkinson's disease, a deficiency in dopamine (B1211576) leads to a relative overactivity of acetylcholine, disrupting the balance of neurotransmitters in the striatum and resulting in motor impairments like tremors and rigidity.[1][6] Biperiden redresses this imbalance by competitively inhibiting the binding of acetylcholine to its receptors, thereby reducing cholinergic signaling.[4][6]

Biperiden acts as a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[7] However, it displays a degree of selectivity, with its highest affinity for the M1 receptor subtype, which is highly expressed in the striatum.[3][5] The antagonism of M1 receptors on medium spiny neurons in the striatum is thought to be the key to its therapeutic effects in motor disorders.[3]

Quantitative Binding Affinities

The binding affinities of Biperiden for the different human muscarinic receptor subtypes have been determined through in vitro radioligand binding assays. The inhibitor constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding, with lower Ki values indicating higher binding affinity.

| Receptor Subtype | Biperiden Ki (nM) |

| M1 | 0.48[5] |

| M2 | 6.3[5] |

| M3 | 3.9[5] |

| M4 | 2.4[5] |

| M5 | 6.3[5] |

Table 1: Binding affinities of Biperiden for human muscarinic receptor subtypes. Data compiled from radioligand binding assays.

The data clearly illustrates Biperiden's higher affinity for the M1 receptor subtype compared to the other four subtypes. The (+)-enantiomer of Biperiden is the more active form and demonstrates significant selectivity for the M1 receptor over the M2α receptor.[8][9]

Secondary Mechanisms of Action

Beyond its primary anticholinergic activity, emerging evidence suggests that Biperiden possesses a more complex pharmacodynamic profile, contributing to its overall therapeutic effect.

Modulation of Dopaminergic Neurotransmission

Biperiden can indirectly and directly influence the dopaminergic system:

-

Indirect Modulation: By blocking M1 receptors on striatal medium spiny neurons, Biperiden reduces the excitatory cholinergic tone, which in turn indirectly increases the relative influence of dopamine.[3]

-

Dopamine Transporter (DAT) Inhibition: Some studies suggest that Biperiden can directly inhibit the dopamine transporter (DAT), although with lower potency than its anticholinergic effects.[3][10] This inhibition would lead to an increased synaptic concentration and prolonged action of dopamine.[3]

NMDA Receptor Antagonism

Biperiden has been shown to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[3] In the striatum, NMDA receptors are located on GABAergic interneurons that tonically inhibit dopaminergic neurons. By blocking these NMDA receptors, Biperiden can disinhibit dopaminergic neurons, leading to an increase in dopamine release.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in Biperiden's mechanism of action.

Caption: Overview of Biperiden's multifaceted mechanism of action in the CNS.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Biperiden for muscarinic receptor subtypes.

Objective: To quantify the binding affinity of Biperiden for M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled Biperiden HCl.

-

Reference compound for non-specific binding (e.g., high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Plate Preparation: Pre-treat filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]

-

Reaction Mixture Preparation: In each well of a 96-well plate, combine:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of the radioligand ([3H]-NMS).

-

Varying concentrations of unlabeled Biperiden.

-

For total binding wells, add assay buffer instead of Biperiden.

-

For non-specific binding wells, add a high concentration of atropine (B194438) instead of Biperiden.[9]

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from unbound radioligand.[9][11]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

-

Scintillation Counting: After drying the filters, place them in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Determine the IC50 value (concentration of Biperiden that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine in specific brain regions of freely moving animals following Biperiden administration.

Objective: To assess the effect of Biperiden on dopamine release in the striatum.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Biperiden HCl solution for administration.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.[12]

-

Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[12][13]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[12]

-

Drug Administration: Administer Biperiden systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.[14]

-

Post-Treatment Collection: Continue to collect dialysate samples at the same regular intervals following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC with electrochemical detection.[15]

-

Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the baseline levels to determine the effect of Biperiden on dopamine release.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

Biperiden HCl exerts its therapeutic effects in the central nervous system primarily through the potent antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype. This action helps to re-establish the cholinergic-dopaminergic balance in the striatum, which is crucial for motor control. Furthermore, its secondary mechanisms, including the inhibition of dopamine reuptake and antagonism of NMDA receptors, likely contribute to its overall clinical efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuanced pharmacology of Biperiden and the development of novel therapeutics targeting these pathways.

References

- 1. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]

- 2. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. rndsystems.com [rndsystems.com]

- 6. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 7. Biperiden - Wikipedia [en.wikipedia.org]

- 8. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. uva.theopenscholar.com [uva.theopenscholar.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Interaction of Biperiden HCl with the Cholinergic and Dopaminergic Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biperiden (B1667296) is a synthetic anticholinergic agent primarily utilized for its therapeutic effects in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its core mechanism revolves around the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which restores the physiological balance between the cholinergic and dopaminergic neurotransmitter systems, particularly within the basal ganglia.[3][4] This guide provides a detailed examination of Biperiden's pharmacodynamics, focusing on its interaction with both the cholinergic and dopaminergic pathways. It summarizes key quantitative data, outlines detailed experimental protocols for its investigation, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.

Introduction to Biperiden HCl

Biperiden, commonly available as its hydrochloride salt, is a centrally acting anticholinergic drug.[5] In neurological conditions such as Parkinson's disease, a deficiency in the neurotransmitter dopamine (B1211576) leads to a functional overactivity of the cholinergic system in the corpus striatum.[1][2] This dopaminergic-cholinergic imbalance is a key contributor to motor symptoms like tremors, rigidity, and bradykinesia.[2] Biperiden addresses this imbalance by competitively inhibiting mAChRs, thereby reducing the excessive cholinergic tone and helping to normalize motor function.[1][3] It is also effective in mitigating extrapyramidal side effects that can arise from treatment with neuroleptic medications.[2][4]

Core Mechanism of Action: Cholinergic System Interaction

Biperiden's primary therapeutic action is the competitive antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype.[3][5] The M1 receptors are highly expressed in the central nervous system, particularly on striatal medium spiny neurons (MSNs).[6] Acetylcholine released from cholinergic interneurons typically binds to these Gq/11-coupled M1 receptors, initiating a signaling cascade that increases neuronal excitability.[6] By blocking these receptors, Biperiden effectively dampens this excitatory cholinergic input, which is a critical step in re-establishing neurotransmitter balance.[1][6]

Quantitative Data: Muscarinic Receptor Binding Affinity

The affinity of Biperiden for the five human muscarinic receptor subtypes (M1-M5) has been quantified in various studies. The inhibitory constant (Ki) is a measure of a drug's binding affinity, with lower values indicating a stronger binding. Biperiden consistently demonstrates the highest affinity for the M1 receptor subtype.

| Receptor Subtype | Biperiden Ki (nM) | Biperiden (+)-enantiomer pA2 | Reference(s) |

| M1 | 0.48 | 9.07 | [7] |

| M2 | 6.3 | 7.25 (cardiac M2α) | [7] |

| M3 | 3.9 | - | |

| M4 | 2.4 | - | |

| M5 | 6.3 | - |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data are compiled from multiple studies and may vary based on experimental conditions.[8]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of M1 receptor antagonism by Biperiden at the synaptic level.

Caption: Biperiden's antagonism of the M1 muscarinic receptor.

Interaction with the Dopaminergic System

Biperiden's influence on the dopaminergic system is primarily indirect, stemming from its modulation of the cholinergic system.[9] However, some evidence also points to more direct, albeit less potent, mechanisms.

-

Indirect Modulation: In the striatum, cholinergic interneurons exert a tonic excitatory influence on MSNs via M1 receptors. This cholinergic activity functionally opposes the inhibitory signaling from dopaminergic neurons originating in the substantia nigra. By blocking M1 receptors, Biperiden reduces this cholinergic tone, thereby enhancing the relative impact of dopamine signaling and helping to restore a more balanced state.[6]

-

Dopamine Transporter (DAT) Inhibition: Some studies suggest that Biperiden can inhibit the dopamine transporter, which would reduce the reuptake of dopamine from the synaptic cleft, thereby increasing its synaptic concentration and duration of action.[6] However, this effect is considered to be of lower potency than its anticholinergic activity.[10]

-

NMDA Receptor Antagonism: Biperiden has been shown to act as a non-competitive antagonist at the NMDA receptor.[6] In the striatum, NMDA receptors on GABAergic interneurons can inhibit dopaminergic neurons. By blocking these receptors, Biperiden may disinhibit dopaminergic neurons, leading to an increase in dopamine release.[6]

Signaling Pathway Visualization

The following diagram illustrates the interplay between the cholinergic and dopaminergic systems in the striatum and the modulatory effect of Biperiden.

Caption: Cholinergic-dopaminergic balance modulation by Biperiden.

Experimental Protocols for Studying Biperiden HCl

Investigating the pharmacodynamic properties of Biperiden requires a combination of in vitro and in vivo experimental approaches. The following sections detail generalized protocols for key assays.

Protocol: In Vitro Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of Biperiden for a specific receptor subtype, such as the muscarinic M1 receptor.

Objective: To quantify the affinity of Biperiden for the human muscarinic M1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-pirenzepine (a selective M1 antagonist).

-

Unlabeled Biperiden HCl at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Preparation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]-pirenzepine (e.g., 0.5-1.0 nM, near its Kd value), and varying concentrations of Biperiden HCl. Include wells for total binding (no Biperiden) and non-specific binding (with 10 µM atropine).

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly harvest the samples by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11]

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

-

Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the Biperiden concentration.

-

Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Biperiden that inhibits 50% of specific binding).[11]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Microdialysis with HPLC-ECD

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal following Biperiden administration.

Objective: To measure changes in extracellular dopamine and acetylcholine levels in the rat striatum following systemic administration of Biperiden.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g).

-

Stereotaxic frame.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Microinfusion pump.

-

Fraction collector (refrigerated).

-

Anesthetic (e.g., Ketamine/Xylazine or Isoflurane).

-

Biperiden HCl solution for injection (e.g., 2.5-10 mg/kg, i.p.).[12]

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

HPLC system with an electrochemical detector (HPLC-ECD).

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (e.g., striatum; coordinates relative to bregma: AP: +1.0 mm, ML: ±2.5 mm, DV: -5.0 mm).[11] Slowly lower the microdialysis guide cannula to the target coordinates and fix it to the skull with dental cement. Allow the animal to recover for 2-3 days.

-

Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] Allow for a stabilization period of 1-2 hours. Following stabilization, collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) in vials containing an antioxidant.

-

Drug Administration: Administer Biperiden HCl (e.g., 5 mg/kg, i.p.) or a vehicle control (saline).[12]

-

Post-Treatment Collection: Continue collecting dialysate samples at the same intervals for at least 2-3 hours post-injection.[6] Store all samples at -80°C until analysis.[11]

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and acetylcholine content using an HPLC-ECD system. The system separates the neurotransmitters on a reversed-phase column, and the electrochemical detector quantifies them based on their oxidation potential.

-

Data Analysis: Express the neurotransmitter concentration in each post-treatment sample as a percentage of the average baseline concentration. Plot the mean percentage change over time for both the Biperiden and vehicle groups. Use statistical analysis (e.g., two-way ANOVA) to determine significant differences.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the in vivo microdialysis experimental workflow.

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

Biperiden HCl serves as a cornerstone in the management of conditions characterized by a cholinergic-dopaminergic imbalance. Its high affinity for the M1 muscarinic receptor subtype underscores its primary mechanism of reducing central cholinergic overactivity. The resulting modulation of the striatal circuitry leads to a functional enhancement of dopaminergic neurotransmission, thereby alleviating motor symptoms. A comprehensive understanding of its receptor binding profile and its in vivo effects on neurotransmitter dynamics, as elucidated through the experimental protocols detailed herein, is crucial for the continued development of novel and more targeted therapeutics for Parkinson's disease and other movement disorders.

References

- 1. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 3. biperiden | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Biperiden.HCl: A Technical Guide to Muscarinic Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Biperiden (B1667296) hydrochloride (Biperiden.HCl) for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Biperiden is a muscarinic antagonist utilized in the management of Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to its interaction with these receptor subtypes. This document consolidates quantitative binding data, details the experimental protocols used for their determination, and illustrates the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of Biperiden for muscarinic receptor subtypes has been characterized through various in vitro studies. The data is presented below in two formats: equilibrium dissociation constants (Ki) from radioligand binding assays and functional antagonist potency (pA2) from functional assays. Lower Ki values are indicative of higher binding affinity, while higher pA2 values suggest greater antagonist potency.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Biperiden

This table summarizes the inhibitor constant (Ki) values of Biperiden for the five human muscarinic receptor subtypes expressed in Chinese hamster ovary (CHO) cells.

| Receptor Subtype | Ki (nM) | Selectivity (Fold difference from M1) |

| M1 | 0.48[2][3] | - |

| M2 | 6.3[2][3] | ~13-fold lower than M1[3] |

| M3 | 3.9[2][3] | ~8-fold lower than M1[3] |

| M4 | 2.4[2][3] | ~5-fold lower than M1 |

| M5 | 6.3[2][3] | ~13-fold lower than M1[3] |

Data sourced from competitive radioligand binding assays.[3]

Table 2: Functional Antagonist Potency of (+)-Biperiden (pA2)

This table presents the functional antagonist potency of the (+)-enantiomer of Biperiden, which is the more active stereoisomer.[4] These values were determined through in vitro functional studies on various tissue preparations.[4]

| Receptor Subtype & Tissue | pA2 Value |

| M1 (rabbit vas deferens) | 9.07[4] |

| M2α (rat left atrium) | 7.25[4] |

| M2β (guinea-pig ileum) | 8.27[4] |

The pA2 value represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist.[5] (+)-Biperiden demonstrates significant selectivity for M1 over M2α receptors, with a 66-fold difference in potency.[4]

Signaling Pathways and Antagonism

Biperiden functions as a competitive antagonist at muscarinic receptors, thereby blocking the effects of the endogenous agonist, acetylcholine. The five muscarinic receptor subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.

Caption: Muscarinic receptor signaling pathways and Biperiden's antagonistic action.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Biperiden) for a specific muscarinic receptor subtype.[3][6]

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[3][5]

-

A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).[3][7]

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).[3]

-

Glass fiber filters.[3]

-

Scintillation cocktail.[3]

-

Scintillation counter.[3]

Procedure:

-

Membrane Preparation:

-

Cells expressing the receptor of interest are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Competition Binding Assay:

-

A constant concentration of the radioligand (typically near its Kd value) is used.

-

Serial dilutions of the unlabeled test compound (Biperiden) are prepared.

-

In a multi-well plate, the following are added in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding (NSB): Radioligand and a high concentration of a non-labeled, high-affinity antagonist (e.g., atropine) to saturate all specific binding sites.

-

Competition: Radioligand and varying concentrations of the test compound (Biperiden).

-

-

The cell membranes are added to each well to initiate the binding reaction.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

The filters are washed rapidly with cold assay buffer to remove any non-specifically bound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition experiment (specific binding vs. concentration of the test compound) are fitted to a sigmoidal dose-response curve using non-linear regression analysis.

-

This analysis yields the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand, and Kd is its equilibrium dissociation constant.

-

-

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Biperiden as a Muscarinic Antagonist: A Technical Guide

Executive Summary

Biperiden (B1667296) is a centrally acting anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is rooted in its function as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4][5] In the parkinsonian brain, the depletion of dopaminergic neurons leads to a relative overactivity of cholinergic interneurons in the striatum.[1][6] Biperiden redresses this neurochemical imbalance by blocking mAChRs, thereby mitigating motor symptoms such as tremor and rigidity.[1][4][5] This document provides a comprehensive technical overview of Biperiden's pharmacological profile, focusing on its binding affinities, functional antagonism, effects on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

The fundamental mechanism of action for Biperiden is the competitive antagonism of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][4] By occupying the same binding site as the endogenous neurotransmitter, acetylcholine, Biperiden prevents receptor activation.[6] This action is particularly relevant in the corpus striatum, where it helps to restore the functional equilibrium between the inhibitory dopaminergic system and the excitatory cholinergic system.[1][3] While Biperiden is considered a non-selective muscarinic antagonist, it exhibits a notable preference for the M1 receptor subtype, which is highly expressed in the central nervous system.[2][7]

Quantitative Pharmacological Data

The interaction of Biperiden with muscarinic receptors has been quantified through various in vitro assays. The data reveals a higher affinity for the M1 receptor subtype. Notably, the pharmacological activity resides primarily in the (+)-enantiomer of Biperiden.

| Parameter | Receptor Subtype | Biperiden HCl (Ki in nM) | (+)-Biperiden (pA2) | (-)-Biperiden (pA2) |

| Binding Affinity | M1 | 0.48 | ||

| M2 | 6.3 | |||

| M3 | 3.9 | |||

| M4 | 2.4 | |||

| M5 | 6.3 | |||

| Functional Antagonism | M1 | 9.07[8] | Low Affinity (5.59 - 6.38)[8] | |

| M2 (cardiac M2α) | 7.25[8] | Low Affinity (5.59 - 6.38)[8] | ||

| M2 (smooth muscle M2β) | 8.27[8] | Low Affinity (5.59 - 6.38)[8] |

Table 1: Binding Affinities and Functional Antagonist Potency of Biperiden at Muscarinic Receptor Subtypes. Ki values represent the inhibition constant for Biperiden hydrochloride at cloned human muscarinic receptors expressed in Chinese hamster ovary cells. pA2 values, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, indicate the functional antagonist potency of the (+)- and (-)-enantiomers of Biperiden.[8][9]

Signaling Pathways Modulated by Biperiden

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through distinct signaling cascades. Biperiden, as an antagonist, inhibits these pathways by preventing acetylcholine from binding and activating the receptors.

-

M1, M3, and M5 Receptor Pathways (Gq/11-coupled): These receptors couple to Gq/11 proteins. Agonist binding typically activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] Biperiden's antagonism at these receptors blocks this cascade.

-

M2 and M4 Receptor Pathways (Gi/o-coupled): These receptors couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of the G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[10] Biperiden's antagonism at M2 and M4 receptors prevents these inhibitory effects.

Experimental Protocols

The characterization of Biperiden's pharmacological profile relies on standardized in vitro assays.

Radioligand Binding Assay for Ki Determination

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of Biperiden at human muscarinic receptors.

Objective: To quantify the binding affinity of Biperiden for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK-293) individually expressing one of the five human muscarinic receptor subtypes.

-

Test Compound: Biperiden hydrochloride.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, liquid scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

-

Compound Dilution: Prepare serial dilutions of Biperiden hydrochloride in Assay Buffer over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + [³H]-NMS (at a concentration near its Kd) + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + [³H]-NMS + 1 µM Atropine.

-

Competition: Membranes + [³H]-NMS + varying concentrations of Biperiden.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Biperiden concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Biperiden that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: [³⁵S]GTPγS Binding for Antagonist Potency

This functional assay measures the ability of Biperiden to antagonize agonist-stimulated G-protein activation.[12][13][14] It is particularly useful for receptors coupled to Gi/o proteins, such as M2 and M4.

Objective: To determine the potency (e.g., pA2) of Biperiden as a functional antagonist at muscarinic receptors.

Materials:

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Receptor Source: Cell membranes expressing the target receptor subtype (e.g., M2 or M4).

-

Agonist: A full muscarinic agonist, such as Carbachol.

-

Antagonist: Biperiden.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate (to ensure G-proteins are in their inactive state).

-

Equipment: As per the radioligand binding assay.

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes as described previously. Prepare serial dilutions of Biperiden and a concentration-response range for the agonist, Carbachol.

-

Schild Analysis Setup: To determine the pA2 value, set up multiple agonist concentration-response curves, each in the presence of a fixed concentration of Biperiden (and one curve with no antagonist).

-

Assay Incubation: In a 96-well plate, combine membranes, GDP, [³⁵S]GTPγS, the fixed concentration of Biperiden (or buffer), and varying concentrations of the agonist Carbachol.

-

Incubation: Incubate the plates, typically for 60 minutes at 30°C, to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination, Filtration, and Counting: Follow the same steps for termination, filtration, and scintillation counting as in the radioligand binding assay.

-

Data Analysis (Schild Plot):

-

For each fixed concentration of Biperiden, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist (Carbachol) and determine the EC50 value.

-

Calculate the Dose Ratio (DR): DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).

-

Create a Schild plot by graphing log(DR-1) on the y-axis versus the negative log of the molar concentration of Biperiden (-log[B]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

-

Conclusion

Biperiden is a potent, centrally acting muscarinic antagonist with a well-characterized pharmacological profile. Quantitative binding and functional assays demonstrate its high affinity for all five muscarinic receptor subtypes, with a discernible selectivity for the M1 receptor. This M1 preference is thought to be a key contributor to its therapeutic utility in restoring the striatal dopamine-acetylcholine balance that is disrupted in Parkinson's disease. The detailed experimental protocols provided herein serve as a foundation for the continued study and characterization of Biperiden and other novel muscarinic receptor modulators in drug development.

References

- 1. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Biperiden - Wikipedia [en.wikipedia.org]

- 3. biperiden | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biperiden Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden (B1667296) hydrochloride is a synthetic anticholinergic agent, primarily classified as a muscarinic acetylcholine (B1216132) receptor antagonist with a notable selectivity for the M1 subtype. It is a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of biperiden hydrochloride. Detailed experimental protocols for its synthesis, analysis, and in vitro/in vivo evaluation are presented, alongside quantitative data to facilitate research and development. Visualizations of its chemical structure, mechanism of action, and a representative experimental workflow are included to enhance understanding.

Chemical and Physical Properties

Biperiden hydrochloride is a white or almost white crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Identification

| Property | Value | Reference |

| IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | [2] |

| CAS Number | 1235-82-1 | [2][3][4] |

| Chemical Formula | C₂₁H₃₀ClNO | [2][3] |

| Molecular Weight | 347.9 g/mol | [2] |

Physicochemical Characteristics

| Property | Value | Reference |

| Melting Point | Approximately 270°C (with decomposition) | [5] |

| Solubility | Slightly soluble in water, methanol, and ethanol; practically insoluble in diethyl ether. | [5] |

| pKa | 8.9 (Predicted) | |

| LogP | 4.3 (Predicted for free base) | [6] |

Chemical Structure of Biperiden Hydrochloride

Mechanism of Action

Biperiden hydrochloride is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[7][8] In conditions like Parkinson's disease, a dopamine (B1211576) deficiency in the striatum leads to a relative overactivity of the cholinergic system.[8] By blocking mAChRs, biperiden helps to restore the balance between the dopaminergic and cholinergic systems, thereby alleviating motor symptoms such as tremors and rigidity.[7][8][9]

Biperiden exhibits a binding affinity for all five muscarinic receptor subtypes (M1-M5), with a notable preference for the M1 subtype, which is highly expressed in the central nervous system.[8][10][11]

Receptor Binding Affinities

The binding affinities of biperiden for the different muscarinic receptor subtypes have been determined through radioligand binding assays.

| Receptor Subtype | Kᵢ (nM) | Reference |

| M1 | 0.48 | [10][11] |

| M2 | 6.3 | [10][11] |

| M3 | 3.9 | [10][11] |

| M4 | 2.4 | [10][11] |

| M5 | 6.3 | [10][11] |

Functional Antagonism

Functional assays have demonstrated the antagonist potency of biperiden's enantiomers. The (+)-enantiomer is significantly more potent than the (-)-enantiomer.

| Enantiomer | Receptor Subtype | pA₂ value | Reference |

| (+)-Biperiden | M1 (rabbit vas deferens) | 9.07 | [12][13] |

| M2α (rat left atrium) | 7.25 | [12][13] | |

| M2β (guinea-pig ileum) | 8.27 | [12][13] | |

| (-)-Biperiden | All subtypes studied | 5.59 - 6.38 | [12] |

Signaling Pathway of Muscarinic Acetylcholine Receptors and Biperiden's Antagonism

Pharmacokinetics

Biperiden is readily absorbed from the gastrointestinal tract.[14]

| Parameter | Value | Reference |

| Bioavailability | ~33% | [14] |

| Time to Peak Plasma Concentration | 1-1.5 hours | [7] |

| Plasma Protein Binding | 90-95% | [14] |

| Elimination Half-life | 18-24 hours | [7][14] |

| Metabolism | Extensively metabolized in the liver via hydroxylation. | [14] |

| Excretion | Primarily via the kidneys. | [7] |

Experimental Protocols

Chemical Synthesis

The synthesis of biperiden hydrochloride typically involves a Mannich reaction followed by a Grignard reaction.

Step 1: Mannich Reaction - Synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one

-

Reactants: 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, paraformaldehyde, and piperidine (B6355638) hydrochloride.

-

Solvent: Isopropanol (B130326).

-

Procedure: A mixture of the reactants in isopropanol is heated to reflux for several hours. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC). Upon completion, the solvent is removed, and the resulting intermediate is purified.

Step 2: Grignard Reaction - Synthesis of Biperiden

-

Reactants: The product from Step 1 and a phenylmagnesium halide (e.g., phenylmagnesium bromide).

-

Solvent: Anhydrous ether or tetrahydrofuran.

-

Procedure: The phenylmagnesium halide solution is prepared in anhydrous ether. The intermediate from the Mannich reaction, dissolved in the same solvent, is added dropwise to the Grignard reagent at a controlled temperature. The reaction mixture is stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and the solvent is evaporated to yield the biperiden free base.

Step 3: Salt Formation - Synthesis of Biperiden Hydrochloride

-

Reactants: Biperiden free base and hydrochloric acid.

-

Solvent: Acetone or isopropanol.

-

Procedure: The biperiden free base is dissolved in the solvent. A solution of hydrochloric acid (either gaseous or aqueous) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed, and dried to yield biperiden hydrochloride.

Experimental Workflow for Biperiden Hydrochloride Synthesis

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer).

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Procedure: A standard solution of biperiden hydrochloride and a sample solution are prepared and injected into the HPLC system. The peak areas are used to determine the purity and concentration of biperiden hydrochloride in the sample.

Thin-Layer Chromatography (TLC) for Identification

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonia (B1221849) solution.

-

Detection: Visualization under UV light or by spraying with a suitable reagent (e.g., potassium iodobismuthate).

-

Procedure: The sample and a standard are spotted on the TLC plate, which is then developed in the mobile phase. The Rf value of the sample spot is compared to that of the standard for identification.

In Vitro Pharmacological Assays

Radioligand Binding Assay for Muscarinic Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of biperiden for different muscarinic receptor subtypes.

-

Materials: Cell membranes expressing a specific human muscarinic receptor subtype, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and assay buffer.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of biperiden.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

The IC₅₀ value (concentration of biperiden that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Kᵢ value using the Cheng-Prusoff equation.

-

Functional Assay for Muscarinic Receptor Antagonism

-

Objective: To determine the functional potency (pA₂) of biperiden as a muscarinic antagonist.

-

Method: Measurement of intracellular calcium mobilization in cells expressing the M1 receptor.

-

Procedure:

-

Load cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of biperiden.

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol).

-

Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.

-

The ability of biperiden to inhibit the agonist-induced response is used to calculate its pA₂ value.

-

In Vivo Efficacy Models

Neurotoxin-Induced Models of Parkinson's Disease

-

Models:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice or non-human primates: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra.

-

6-OHDA (6-hydroxydopamine) model in rats: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle causes a progressive loss of dopaminergic neurons on one side of the brain.

-

-

Procedure:

-

Induce the parkinsonian phenotype in the animals using the chosen neurotoxin.

-

Administer biperiden hydrochloride at various doses.

-

Assess the motor function of the animals using behavioral tests such as the rotarod test, cylinder test, or assessment of rotational behavior (in the 6-OHDA model).

-

The ability of biperiden to improve motor performance is evaluated.

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and experimental methodologies related to biperiden hydrochloride. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of anticholinergic drugs and therapies for neurological disorders. The comprehensive nature of this guide, including quantitative data and detailed experimental procedures, aims to facilitate further research and innovation in this critical area of medicinal chemistry and pharmacology.

References

- 1. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]

- 3. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

- 4. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]

- 5. Separation of Biperiden hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]

- 8. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. digicollections.net [digicollections.net]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetic-dynamic study on different oral biperiden formulations in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN1525964A - Method for the production of biperidin - Google Patents [patents.google.com]

- 13. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

In Vitro Characterization of Biperiden Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Biperiden (B1667296) hydrochloride, a synthetic anticholinergic agent primarily used in the management of Parkinson's disease and extrapyramidal symptoms. This document details the core mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key in vitro assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies.

Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Biperiden hydrochloride exerts its therapeutic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] In the central nervous system, particularly the striatum, an imbalance between the dopaminergic and cholinergic systems is a hallmark of Parkinson's disease.[1][2] Biperiden helps to restore this balance by blocking the action of acetylcholine, thereby alleviating symptoms such as tremors and muscle rigidity.[1][2]

Biperiden displays a binding affinity for all five subtypes of muscarinic receptors (M1-M5), with a notable selectivity for the M1 subtype.[3] The (+)-enantiomer of Biperiden is the more active stereoisomer, exhibiting significantly higher affinity for the M1 receptor compared to the (-)-enantiomer.[1]

Quantitative Pharmacological Data

The in vitro pharmacological profile of Biperiden hydrochloride has been extensively studied. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Muscarinic Receptor Binding Affinities of Biperiden Hydrochloride

| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |

| M1 | 0.48 | [³H]-N-methylscopolamine | CHO | [4] |

| M2 | 6.3 | [³H]-N-methylscopolamine | CHO | [4] |

| M3 | 3.9 | [³H]-N-methylscopolamine | CHO | [4] |

| M4 | 2.4 | [³H]-N-methylscopolamine | CHO | [4] |

| M5 | 6.3 | [³H]-N-methylscopolamine | CHO | [4] |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of (+)-Biperiden

| Receptor Subtype & Tissue | pA₂ | Selectivity Factor (M1 vs. M2α) | Reference |

| M1 (rabbit vas deferens) | 9.07 | 66 | [1] |

| M2α (rat left atrium) | 7.25 | [1] | |

| M2β (guinea-pig ileum) | 8.27 | [1] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the functional potency of an antagonist.

Signaling Pathways Modulated by Biperiden

As a muscarinic receptor antagonist, Biperiden blocks the downstream signaling cascades initiated by acetylcholine. The M1 muscarinic receptor, the primary target of Biperiden, is predominantly coupled to Gq/11 G-proteins.

Experimental Protocols

Detailed methodologies for the in vitro characterization of Biperiden hydrochloride are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of Biperiden for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize cultured cells (e.g., CHO cells stably expressing a single human muscarinic receptor subtype) or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled Biperiden hydrochloride.

-

Include control wells for total binding (no Biperiden) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each Biperiden concentration.

-

Plot the percentage of specific binding against the logarithm of the Biperiden concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Biperiden that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1][2]

-

Calcium Mobilization Assay

This functional assay measures the ability of Biperiden to antagonize the agonist-induced increase in intracellular calcium in cells expressing M1 muscarinic receptors.

Methodology:

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1) under standard conditions.

-

Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to an appropriate confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Remove the cell culture medium and incubate the cells with the dye-loading solution at 37°C for a specified time (e.g., 1 hour).

-

-

Assay Procedure:

-

Wash the cells with an assay buffer to remove excess dye.

-

Add varying concentrations of Biperiden hydrochloride to the wells and pre-incubate for a set period to allow for receptor binding.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Initiate fluorescence reading and add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to all wells to stimulate the M1 receptors.

-

-

Data Analysis:

-

Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

-

The antagonist activity of Biperiden is measured as the inhibition of the agonist-induced calcium signal.

-

Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the Biperiden concentration.

-

Determine the IC₅₀ value, which represents the concentration of Biperiden that causes 50% inhibition of the agonist-induced response.

-

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This technique can be employed to investigate the effects of Biperiden on the electrical properties of individual neurons, providing insights into its impact on neuronal excitability and ion channel function.

Methodology:

-

Cell Preparation:

-

Culture primary neurons or a suitable neuronal cell line on coverslips.

-

-

Recording Setup:

-

Prepare micropipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with an internal solution.

-

Use a patch-clamp amplifier and data acquisition system to record electrical signals.

-

-

Recording Procedure:

-

Obtain a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing for the measurement of membrane potential or ionic currents.

-

Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, or specific ion channel currents).

-

Perfuse the cells with a solution containing Biperiden hydrochloride at various concentrations.

-

Record the changes in neuronal electrical activity in the presence of Biperiden.

-

-

Data Analysis:

-

Analyze the recorded data to quantify the effects of Biperiden on parameters such as firing frequency, action potential waveform, and the amplitude and kinetics of specific ion currents.

-

Generate concentration-response curves to determine the potency of Biperiden's effects on these electrophysiological parameters.

-

Conclusion

The in vitro characterization of Biperiden hydrochloride through radioligand binding assays, functional assays such as calcium mobilization, and electrophysiological studies provides a comprehensive understanding of its pharmacological profile. The data consistently demonstrate that Biperiden is a potent muscarinic antagonist with a notable selectivity for the M1 receptor subtype. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the study of anticholinergic drugs and the development of novel therapeutics for neurological disorders.

References

An In-Depth Technical Guide on the Role of Biperiden.HCl in Modulating Neuronal Firing Rates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden Hydrochloride (Biperiden.HCl) is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and extrapyramidal symptoms. Its therapeutic efficacy is principally attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, which restores the neurochemical balance between the cholinergic and dopaminergic systems. However, the modulation of neuronal firing rates by Biperiden is a complex process involving multiple neurotransmitter systems and receptor interactions. This technical guide provides a comprehensive analysis of the mechanisms through which this compound influences neuronal electrical activity. It synthesizes quantitative data on its receptor binding affinities and functional effects, details the experimental protocols for its pharmacological characterization, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). In conditions such as Parkinson's disease, a deficiency in dopamine (B1211576) in the striatum leads to a relative overactivity of the cholinergic system. By blocking mAChRs, Biperiden redresses this imbalance, thereby alleviating motor symptoms.[1] Biperiden exhibits a binding affinity for all five subtypes of muscarinic receptors (M1-M5), with a notable preference for the M1 subtype, which is highly expressed in the central nervous system.[1]

The antagonistic action of Biperiden at these G-protein coupled receptors modulates downstream signaling pathways, ultimately altering neuronal excitability and firing rates. Specifically, the blockade of M1 receptors on striatal medium spiny neurons (MSNs) reduces cholinergic tone, thereby indirectly increasing the relative influence of dopamine.[2]

Off-Target Effects and Their Contribution to Neuronal Firing Modulation

Beyond its primary anticholinergic activity, this compound interacts with other neuronal targets, which contributes to its overall effect on neuronal firing.

Dopamine Transporter (DAT) Inhibition

Evidence suggests that Biperiden can directly inhibit the dopamine transporter (DAT), although with a lower potency than its anticholinergic effects.[2] This inhibition leads to an increase in the synaptic concentration and duration of action of dopamine, which can modulate the firing rates of dopaminergic and other neurons.[2][3]

NMDA Receptor Antagonism

Biperiden has been shown to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] In the striatum, NMDA receptors are present on GABAergic interneurons that tonically inhibit dopaminergic neurons. By blocking these NMDA receptors, Biperiden can disinhibit dopaminergic neurons, leading to an increase in dopamine release and subsequent changes in neuronal firing patterns.[2]

Quantitative Data on Receptor Interactions and Neuronal Firing

The following tables summarize the available quantitative data on Biperiden's interactions with its primary and off-target receptors, as well as its effects on neuronal firing rates.

Table 1: this compound Receptor Binding and Functional Inhibition

| Target Molecule | Interaction Type | IC50 / Ki Value | Experimental System |

| Muscarinic M1 Receptor | Antagonism | pA2: 8.3 | Rabbit brain caudate nucleus slices |

| Dopamine Transporter (DAT) | Uptake Inhibition | IC50: 9 µM | Rabbit brain caudate nucleus slices |

| Acetylcholinesterase (AChE) | Inhibition | Ki: 1.11 mmol/L | In vitro (Ellman's assay) |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Table 2: Effects of this compound on Neuronal Firing Rates (Qualitative Summary)

| Neuron Type | Brain Region | Effect on Firing Rate | Implied Mechanism |

| Medium Spiny Neurons (MSNs) | Striatum | Decrease | Blockade of excitatory M1 muscarinic receptors. |

| Cholinergic Interneurons | Striatum | Variable | Complex modulation through autoreceptors and network effects. |

| Dopaminergic Neurons | Substantia Nigra / VTA | Increase (indirectly) | Disinhibition via NMDA receptor antagonism on GABAergic interneurons and increased synaptic dopamine levels via DAT inhibition. |

Signaling Pathways Modulated by this compound

The interaction of Biperiden with its target receptors initiates intracellular signaling cascades that ultimately modulate neuronal firing.

Muscarinic M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a Gq-coupled receptor. Upon blockade by Biperiden, the downstream signaling cascade is inhibited.

References

Preclinical Efficacy of Biperiden in Parkinson's Disease Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical research on Biperiden, a muscarinic acetylcholine (B1216132) receptor antagonist, for the management of Parkinson's disease (PD) symptoms. The document is intended for researchers, scientists, and drug development professionals, offering a summary of Biperiden's mechanism of action, detailed experimental protocols used in animal models, and a presentation of representative quantitative data.

Core Mechanism of Action

Biperiden is a centrally acting anticholinergic agent that primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to a relative overactivity of cholinergic interneurons in the striatum.[1] This imbalance between the dopaminergic and cholinergic systems is a key contributor to the motor symptoms of PD, particularly tremor and rigidity.[1][2] Biperiden helps to restore this neurochemical balance by blocking mAChRs in the striatum.[1][2] While it is effective against tremor and rigidity, it has a less pronounced effect on bradykinesia.[1] Biperiden exhibits a non-selective antagonism across all five muscarinic receptor subtypes (M1-M5), with a noted higher affinity for the M1 subtype.[1][3]

Signaling Pathway: Dopamine-Acetylcholine Imbalance and Biperiden's Intervention

Preclinical Animal Models

The most common animal models used to evaluate the efficacy of Biperiden for Parkinson's-like symptoms are neurotoxin-induced models. These models aim to replicate the dopaminergic neurodegeneration observed in PD.[4][5]

-

6-Hydroxydopamine (6-OHDA) Rat Model: This is a widely used model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra.[6] This induces a unilateral lesion of the nigrostriatal pathway, leading to motor deficits that can be assessed behaviorally.[6]

-

Haloperidol-Induced Catalepsy Rodent Model: This model is used to study drug-induced extrapyramidal symptoms, which share similarities with parkinsonian motor deficits.[7] Haloperidol (B65202), a typical antipsychotic, induces catalepsy in rodents, and the reversal of this state by compounds like Biperiden is measured.[7]

Experimental Protocols

6-OHDA Model of Parkinson's Disease in Rats

This protocol describes the induction of a unilateral Parkinsonian model in rats and the subsequent evaluation of Biperiden's therapeutic effects.[6]

Experimental Workflow

Detailed Protocol Steps:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are housed in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before surgery.[6]

-

6-OHDA Solution Preparation: A fresh solution of 6-OHDA is prepared in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation, at a final concentration of 4 µg/µL.[6]

-

Anesthesia and Stereotaxic Surgery: Rats are anesthetized (e.g., ketamine/xylazine). To protect noradrenergic neurons, desipramine (B1205290) (25 mg/kg, i.p.) is administered 30 minutes prior to 6-OHDA injection. The animal is then mounted in a stereotaxic frame, and a burr hole is drilled over the medial forebrain bundle (MFB).[6]

-

6-OHDA Injection: A specific volume of the 6-OHDA solution is slowly infused into the MFB.

-

Post-operative Care and Lesion Stabilization: Animals receive post-operative care and are allowed to recover for 2-3 weeks to allow for the stabilization of the lesion.

-

Biperiden Administration: Biperiden is administered intraperitoneally (i.p.) at doses ranging from 2.5 to 10 mg/kg daily for a period of 1 to 2 weeks. A vehicle control group receives saline injections.[6]

-

Behavioral Analysis: Apomorphine-induced rotational behavior is a common test to assess the extent of the lesion and the therapeutic effect of Biperiden. The number of contralateral rotations is counted over a specific period.

-

Histological Analysis: At the end of the treatment period, animals are euthanized, and their brains are processed for tyrosine hydroxylase (TH) immunohistochemistry. This allows for the visualization and quantification of the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[6]

Haloperidol-Induced Catalepsy in Rodents

This protocol is designed to assess the ability of Biperiden to reverse drug-induced parkinsonian-like symptoms.[7]

Detailed Protocol Steps:

-

Animal Preparation: Male Wistar rats (200-250g) or Swiss mice (25-30g) are used.[7]

-

Induction of Catalepsy: Haloperidol solution (e.g., 1 mg/mL) is administered via intraperitoneal (i.p.) injection.[7] For a 250g rat receiving a 1 mg/kg dose, 0.25 mL would be injected.[7]

-

Biperiden Administration:

-

Assessment of Catalepsy (Bar Test): The animal's forepaws are placed on a horizontal bar. The time it takes for the animal to remove its paws from the bar is measured. This is the catalepsy score.[7]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of Biperiden in Parkinson's disease models.

Table 1: Effect of Biperiden on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Contralateral Rotations/60 min (± SEM) | % Reduction in Rotations vs. Vehicle |

| Vehicle | - | 450 ± 35 | - |

| Biperiden | 2.5 | 315 ± 28 | 30% |

| Biperiden | 5.0 | 202 ± 21 | 55% |

| Biperiden | 10.0 | 112 ± 15 | 75% |

Table 2: Reversal of Haloperidol-Induced Catalepsy by Biperiden in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds ± SEM) | % Reversal of Catalepsy vs. Haloperidol Only |

| Saline Control | - | 5 ± 2 | - |

| Haloperidol Only | 1.0 | 180 ± 12 | - |

| Haloperidol + Biperiden | 2.0 | 65 ± 8 | 64% |

| Haloperidol + Biperiden | 5.0 | 20 ± 5 | 89% |

Table 3: Tyrosine Hydroxylase (TH) Positive Cell Count in the Substantia Nigra of 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean TH+ Cell Count (ipsilateral side ± SEM) | % Neuroprotection vs. Vehicle |

| Sham Control | - | 8500 ± 300 | - |

| 6-OHDA + Vehicle | - | 2100 ± 150 | - |

| 6-OHDA + Biperiden | 5.0 | 3500 ± 210 | 16.5% |

| 6-OHDA + Biperiden | 10.0 | 4200 ± 250 | 24.7% |

Note: The data presented in these tables are representative and intended for illustrative purposes.

Conclusion

Preclinical studies in rodent models of Parkinson's disease demonstrate that Biperiden effectively alleviates motor deficits, particularly those related to cholinergic hyperactivity. Its mechanism of action, centered on the antagonism of muscarinic acetylcholine receptors, provides a sound rationale for its use in managing symptoms like tremor and rigidity. The experimental protocols outlined in this guide provide a framework for the continued investigation of Biperiden and other anticholinergic compounds in the context of Parkinson's disease research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 3. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Utilizing Biperiden Hydrochloride in the Study of Extrapyramidal Symptoms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Extrapyramidal Symptoms and the Role of Biperiden (B1667296)